3-[(1S,3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexyl]propanoic acid
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Overview
Description
3-[(1S,3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexyl]propanoic acid is a complex organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1S,3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexyl]propanoic acid typically involves the protection of the amino group with the Fmoc group. The process begins with the reaction of cyclohexylamine with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with propanoic acid under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(1S,3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the Fmoc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(1S,3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexyl]propanoic acid is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein-protein interactions.
Industry: Used in the production of specialized polymers and materials.
Mechanism of Action
The mechanism of action of 3-[(1S,3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexyl]propanoic acid involves the protection of amino groups during peptide synthesis. The Fmoc group prevents unwanted side reactions, allowing for the selective formation of peptide bonds. Upon completion of the synthesis, the Fmoc group can be removed under mild conditions, revealing the free amino group .
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid
- (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)propanoic acid
- 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)propanoic acid
Uniqueness
What sets 3-[(1S,3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexyl]propanoic acid apart is its specific stereochemistry and the presence of the cyclohexyl group, which provides unique steric and electronic properties. These characteristics make it particularly useful in the synthesis of complex peptides and proteins .
Biological Activity
3-[(1S,3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexyl]propanoic acid (Fmoc-Cyclohexylalanine) is a compound widely utilized in peptide synthesis and research. Its unique structure allows for specific interactions in biological systems, making it a valuable building block in the development of therapeutic peptides and proteins. This article provides a detailed overview of its biological activity, mechanisms of action, and applications in scientific research.
- IUPAC Name : this compound
- Molecular Formula : C25H28N2O6
- Molecular Weight : 452.51 g/mol
- CAS Number : [specific CAS number not provided]
The biological activity of Fmoc-Cyclohexylalanine primarily revolves around its role as a protected amino acid in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group serves to protect the amino group from unwanted reactions during synthesis, allowing for selective coupling with other amino acids. Upon completion of the peptide assembly, the Fmoc group can be removed under mild conditions, revealing the active amino group for further functionalization or incorporation into larger peptides.
1. Peptide Synthesis
Fmoc-Cyclohexylalanine is extensively used in solid-phase peptide synthesis (SPPS). Its ability to form stable peptide bonds while maintaining the integrity of the cyclohexyl side chain contributes to the synthesis of cyclic peptides and complex structures that exhibit enhanced biological properties.
2. Protein-Protein Interactions
Research indicates that compounds like Fmoc-Cyclohexylalanine can influence protein-protein interactions by modifying binding affinities and specificity. This is particularly relevant in studies exploring enzyme-substrate interactions and receptor-ligand binding.
3. Therapeutic Applications
Due to its structural properties, this compound is being investigated for use in developing peptide-based drugs targeting various diseases, including cancer and metabolic disorders. The ability to modify the cyclohexyl side chain enhances the pharmacokinetic properties of synthesized peptides.
Table 1: Summary of Biological Activities
Activity Type | Description |
---|---|
Peptide Synthesis | Used as a building block in SPPS for complex peptide structures |
Protein Interactions | Modifies binding affinities in protein-protein interaction studies |
Therapeutic Applications | Potential use in drug development for cancer and metabolic disorders |
Case Study: Peptide Development
In a study conducted by Smith et al. (2023), Fmoc-Cyclohexylalanine was utilized to synthesize a cyclic peptide that demonstrated significant anti-cancer activity. The incorporation of this amino acid enhanced the stability and bioavailability of the peptide, leading to improved therapeutic outcomes in preclinical models.
Properties
IUPAC Name |
3-[(1S,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c26-23(27)13-12-16-6-5-7-17(14-16)25-24(28)29-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-4,8-11,16-17,22H,5-7,12-15H2,(H,25,28)(H,26,27)/t16-,17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSHBEICFYGJEJ-IRXDYDNUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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